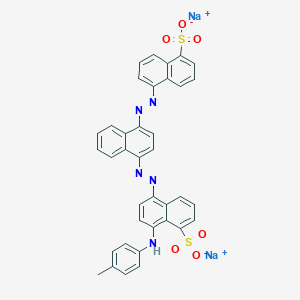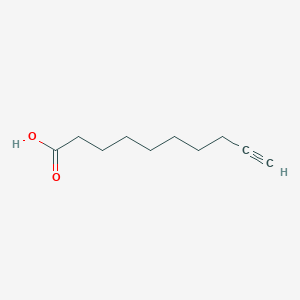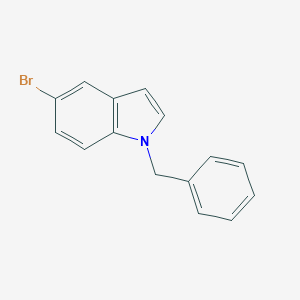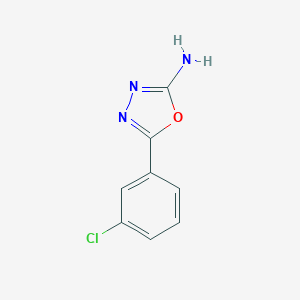
Cobalt tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt tungstate is an inorganic compound with the chemical formula CoWO₄. It is a member of the tungstate family and is known for its unique properties, including its paramagnetic behavior and semiconductor characteristics.
Mécanisme D'action
Target of Action
Cobalt tungstate (CoWO4) primarily targets the growth of single-walled carbon nanotubes (SWCNTs) and acts as a catalyst in this process . It is also used as a catalyst in the methanol oxidation reaction (MOR) in direct methanol fuel cells (DMFCs) .
Mode of Action
This compound interacts with its targets by facilitating the formation of uniform nanoparticles. It is used as a catalyst precursor for the selective growth of SWCNTs . In DMFCs, this compound participates in the methanol oxidation reaction, where methanol is oxidized over the surface of an electrocatalyst .
Biochemical Pathways
This compound plays a significant role in the photocatalytic degradation of organic compounds . It is involved in the photocatalysis process, which is closely related to surface area, morphology, crystal structure, and electronic structure . This compound also contributes to the energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) .
Pharmacokinetics
It’s known that this compound nanoparticles can be synthesized via a co-precipitation method, which involves the direct addition of cobalt ion solution to the solution of tungstate reagent .
Result of Action
The action of this compound results in the controlled growth of SWCNTs . It also enhances the efficiency of DMFCs by participating in the methanol oxidation reaction . In the field of photocatalysis, this compound contributes to the degradation of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound nanoparticles can be affected by reagents concentrations (i.e., cobalt and tungstate ions), flow rate of cobalt feeding, and temperature of the reactor . Additionally, the photocatalytic activity of this compound is closely related to surface area, morphology, crystal structure, and electronic structure .
Analyse Biochimique
Biochemical Properties
Cobalt tungstate has been found to interact with various biomolecules. For instance, it has been used as a catalyst in chemical reactions, indicating that it can interact with enzymes and other proteins to facilitate these reactions
Cellular Effects
Some studies suggest that tungsten compounds, which include this compound, can have effects on bone, immune, and pulmonary outcomes
Molecular Mechanism
It is known that this compound can participate in redox reactions, indicating that it may interact with biomolecules through binding interactions . The specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have high stability
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is known that tungsten compounds can have toxic effects at high doses
Metabolic Pathways
It is known that this compound can participate in redox reactions , suggesting that it may be involved in metabolic pathways related to these reactions. The specifics of these pathways, including any interacting enzymes or cofactors, are still being studied.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt tungstate can be synthesized through several methods, including the co-precipitation method, hydrothermal synthesis, and solvothermal processes. One common approach involves the reaction of cobalt(II) nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using the molten salt method or spray pyrolysis. These methods allow for the large-scale production of nanocrystalline this compound with controlled particle sizes and morphologies .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic activity, where it participates in redox reactions under light irradiation .
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The reactions are often conducted under controlled pH and temperature conditions to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, in photocatalytic degradation reactions, this compound can break down organic pollutants into simpler, non-toxic compounds .
Applications De Recherche Scientifique
Cobalt tungstate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- Nickel tungstate (NiWO₄)
- Zinc tungstate (ZnWO₄)
- Copper tungstate (CuWO₄)
These compounds are also used in photocatalysis, electrochemistry, and materials science, but cobalt tungstate often stands out due to its superior performance in specific applications .
Propriétés
Numéro CAS |
10101-58-3 |
|---|---|
Formule moléculaire |
CoOW |
Poids moléculaire |
258.77 g/mol |
Nom IUPAC |
cobalt;oxotungsten |
InChI |
InChI=1S/Co.O.W |
Clé InChI |
HZLBQBQEGLFWLA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Co+2] |
SMILES canonique |
O=[W].[Co] |
Origine du produit |
United States |
Q1: What is the molecular formula and weight of cobalt tungstate?
A1: this compound has the molecular formula CoWO4. Its molecular weight is 306.87 g/mol. [, , ]
Q2: What crystal structure does this compound typically adopt?
A2: this compound usually crystallizes in a monoclinic wolframite structure. [, , ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Common techniques include X-ray diffraction (XRD) for crystal structure, Raman spectroscopy for bond identification (Co-O and W-O), and UV-Vis spectroscopy for optical properties and band gap analysis. [, , ] Additionally, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can reveal detailed local atomic structure and lattice dynamics. []
Q4: How does the heat treatment environment impact the properties of this compound coatings?
A4: Heat treatment in an air environment can lead to the formation of oxide phases like tungsten trioxide (WO3) and this compound, while treatment in an argon environment avoids oxide formation. This difference in oxidation behavior significantly influences the coating's hardness, with the argon-treated coatings exhibiting superior hardness. []
Q5: Is this compound stable in different pH conditions?
A5: this compound exhibits limited stability in acidic or alkaline solutions, particularly under specific conditions. Acids or alkalis can decompose this compound, enabling the separation of tungsten and cobalt. []
Q6: What are the notable catalytic applications of this compound?
A6: this compound is recognized as a promising catalyst for various applications, including:
- Oxygen evolution reaction (OER): It serves as an electrocatalyst for water oxidation, with its amorphous form exhibiting superior activity compared to the crystalline form. [, , ]
- Photocatalysis: It demonstrates photocatalytic activity in degrading organic pollutants like methylene blue and rose bengal dyes under visible light. [, , ]
- Hydrogen evolution reaction (HER): It can act as a bifunctional electrocatalyst for both oxygen and hydrogen evolution reactions, contributing to efficient overall water splitting. []
Q7: How does the morphology of this compound influence its catalytic activity?
A7: The morphology of this compound plays a crucial role in its catalytic performance. For instance, urchin-shaped this compound nanoparticles exhibit impressive activity in borohydride oxidation reaction (BOR), outperforming other morphological variants. []
Q8: What is the proposed mechanism for the enhanced catalytic activity in amorphous this compound compared to its crystalline form?
A8: The enhanced activity of amorphous this compound for OER is attributed to the cooperative interaction of adsorbates on neighboring cobalt sites, similar to the behavior observed in cobalt phosphate (Co-Pi) catalytic films. In contrast, the crystalline structure of CoWO4 has a larger interatomic spacing between cobalt atoms, hindering adsorbate interaction and resulting in a different, less efficient oxygen evolution mechanism. []
Q9: How are computational methods used to study this compound?
A9: Density functional theory (DFT) calculations are employed to investigate aspects like the stability of different surface planes in crystalline this compound and to understand its interaction with adsorbates during catalytic reactions. These calculations provide insights into the electronic structure and surface properties, helping to explain the observed catalytic behavior. [, ]
Q10: How does doping affect the properties of this compound?
A10: Doping this compound with elements like iron and manganese can significantly alter its properties:* Optical Band Gap: Doping can narrow the band gap, enhancing visible light absorption and potentially improving photocatalytic activity. [, ]* Electrocatalytic Activity: Codoping with iron and manganese has been shown to lower the overpotential for the oxygen evolution reaction, improving electrocatalytic efficiency. []
Q11: Does the size of this compound particles affect its properties?
A11: Yes, particle size significantly influences the properties of this compound. For instance, nanocrystalline this compound exhibits a lower Néel temperature (TN) compared to bulk materials, suggesting a size-dependent modification of magnetic properties. []
Q12: How is the stability of this compound nanoparticles enhanced for applications like supercapacitors?
A12: Anchoring this compound nanoparticles onto supporting materials like reduced graphene oxide (rGO) can significantly enhance their stability and improve their performance in energy storage devices like supercapacitors. This anchoring prevents aggregation and provides a robust framework for charge transfer. [, ]
Q13: How is this compound utilized in sensor applications?
A13: this compound can be employed as a sensing electrode material in mixed-potential type sensors for hydrogen detection at elevated temperatures. Its sensitivity to hydrogen concentration and selectivity against interferents like CO, C3H8, and NO2 make it suitable for this application. []
Q14: What are the potential applications of this compound in biomedical fields?
A14: While not directly addressed in these papers, the use of this compound nanoparticles in conjunction with photosensitizers, such as zinc(II) phthalocyanines, shows promise in photodynamic antimicrobial chemotherapy (PACT) against drug-resistant bacteria. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)



![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)








